5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine: A Privileged Scaffold for Advanced Kinase and Phosphatase Inhibitor Design
5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine: A Privileged Scaffold for Advanced Kinase and Phosphatase Inhibitor Design
Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
In contemporary medicinal chemistry, the pursuit of highly selective kinase and phosphatase inhibitors relies heavily on the design of rigid, geometrically precise heterocyclic scaffolds. 5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine (CAS: 1392149-77-7) has emerged as a highly versatile and privileged building block[1]. The 1H-pyrazolo[3,4-b]pyrazine core provides an exceptional bidentate hydrogen-bonding network tailored for the ATP-binding hinge region of kinases[2][3], while the 5-iodo substituent serves as a highly reactive electrophilic handle for late-stage palladium-catalyzed functionalization. This technical guide explores the structural properties, self-validating synthetic protocols, and pharmacological applications of this critical intermediate.
Chemical Identity & Physicochemical Properties
The geometric rigidity of the pyrazolo-pyrazine bicyclic system minimizes conformational entropy upon target binding, significantly enhancing target selectivity against antitargets[4]. The quantitative physicochemical properties of the 5-iodo derivative are summarized below.
| Property | Value / Description |
| Chemical Name | 5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine |
| CAS Number | 1392149-77-7 |
| Molecular Formula | C5H4IN5 |
| Molecular Weight | 261.03 g/mol |
| Scaffold Class | Bicyclic Heteroaromatic |
| Hydrogen Bond Donors | 3 (N1-H, C3-NH2) |
| Hydrogen Bond Acceptors | 4 (N2, N4, N7, C3-NH2) |
| Key Synthetic Handle | C5-Iodine (Optimized for oxidative addition) |
Synthetic Methodology & Causality
The construction of the 1H-pyrazolo[3,4-b]pyrazin-3-amine core relies on a highly efficient cyclocondensation strategy. The following protocols are designed as self-validating systems, ensuring that intermediate quality is continuously monitored.
Protocol A: Core Scaffold Synthesis via Cyclocondensation
Objective: Synthesis of 5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine from 5-iodo-3-chloro-2-cyanopyrazine.
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-iodo-3-chloro-2-cyanopyrazine (10 mmol) and dissolve in anhydrous ethanol (40 mL)[2].
-
Reagent Addition: Carefully add aqueous hydrazine hydrate (35%, ~40 mmol, 4.0 equivalents) dropwise at 0 °C to control the initial exothermic reaction[2][4].
-
Cyclization (Heating): Transfer the mixture to a microwave reactor and heat to 120 °C for 20 minutes (alternatively, reflux at 78 °C for 4-8 hours)[2][4].
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Isolation: Cool the mixture to room temperature, precipitate the product by adding ice-cold water, filter, and wash with cold ethanol.
Mechanistic Causality:
Hydrazine acts as a bis-nucleophile. The first equivalent attacks the highly electrophilic C3 carbon of the pyrazine ring, displacing the chloride ion via a Nucleophilic Aromatic Substitution (
Self-Validation System:
Monitor the reaction via LC-MS to confirm the disappearance of the starting material. Upon isolation, validate the structure using
Protocol B: Late-Stage Functionalization (Suzuki-Miyaura Coupling)
Objective: Utilizing the 5-iodo handle to construct Structure-Activity Relationship (SAR) libraries.
-
Setup: Combine 5-iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine (1.0 eq), an aryl boronic acid (1.2 eq), and
(2.0 eq) in a degassed 4:1 dioxane/water mixture. -
Catalyst Addition: Add
(0.05 eq) under a nitrogen atmosphere. -
Reaction: Heat the mixture at 90 °C for 4-6 hours.
Mechanistic Causality:
The 5-iodo position is highly activated for oxidative addition by
Fig 1: Synthetic workflow and late-stage functionalization of the pyrazolo-pyrazine scaffold.
Pharmacological Applications & Mechanism of Action
The 1H-pyrazolo[3,4-b]pyrazin-3-amine scaffold has demonstrated profound utility in targeting complex intracellular signaling pathways, specifically acting as a hinge-binder in kinases and an allosteric modulator in phosphatases.
A. SGK1 Kinase Inhibition
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase belonging to the AGC family, heavily implicated in cancer progression and Th17 cell differentiation[3]. Upon growth factor stimulation, the PI3K pathway is initiated, leading to the activation of PDK1 and mTORC2, which subsequently phosphorylate and activate SGK1[3].
Derivatives of 1H-pyrazolo[3,4-b]pyrazin-3-amine exhibit highly potent SGK1 inhibition (often with
Fig 2: PI3K/SGK1 signaling cascade and the inhibitory intervention at the kinase hinge region.
B. SHP2 Phosphatase Inhibition
Beyond kinases, the scaffold has been successfully adapted for the inhibition of SHP2, a non-receptor protein tyrosine phosphatase[6][7]. SHP2 acts as a positive regulator of the ERK/MAPK signaling pathway and is critical for cellular proliferation[7]. Deregulation of SHP2 is linked to numerous malignancies, including neuroblastoma, melanoma, and acute myeloid leukemia[6]. Pyrazolo[3,4-b]pyrazine derivatives function by stabilizing the auto-inhibited conformation of SHP2, thereby attenuating the local signaling flow and providing a robust therapeutic strategy against RTK-driven cancers[6][7].
Conclusion
5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine is far more than a simple heterocyclic intermediate; it is a meticulously engineered molecular tool. By combining a rigid, high-affinity hinge-binding motif with a versatile 5-iodo synthetic handle, it empowers medicinal chemists to rapidly generate highly selective, bioavailable inhibitors targeting critical nodes like SGK1 and SHP2. Mastery of its cyclocondensation synthesis and subsequent palladium-catalyzed functionalization is essential for modern oncology and immunology drug discovery programs.
References
-
Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors Source: PMC - NIH.gov URL:[Link]
-
Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors Source: Frontiers URL:[Link]
- WO2018218133A1 - Pyrazolo[3,4-b]pyrazine derivatives as shp2 phosphatase inhibitors Source: Google Patents URL
- WO2018081091A1 - Pyrazolo[3,4-b]pyrazine derivatives as shp2 phosphatase inhibitors Source: Google Patents URL
-
Full article: Discovery of a brain penetrant SGK1 inhibitor using a ligand- and structure-based virtual screening methodology Source: Taylor & Francis URL:[Link]
Sources
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- 3. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 4. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. WO2018081091A1 - Pyrazolo[3,4-b]pyrazine derivatives as shp2 phosphatase inhibitors - Google Patents [patents.google.com]
